molecular formula C13H8N4O4 B13205262 6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B13205262
M. Wt: 284.23 g/mol
InChI Key: HRABBOHFJARCMQ-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound featuring a triazolopyridine core substituted with a 3-nitrophenyl group at the 6-position and a carboxylic acid moiety at the 8-position.

Properties

Molecular Formula

C13H8N4O4

Molecular Weight

284.23 g/mol

IUPAC Name

6-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C13H8N4O4/c18-13(19)11-5-9(6-16-12(11)14-7-15-16)8-2-1-3-10(4-8)17(20)21/h1-7H,(H,18,19)

InChI Key

HRABBOHFJARCMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C(=NC=N3)C(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .

Industrial Production Methods: Industrial production of this compound can be scaled up using the same microwave-mediated method. The process is efficient and can be adapted for large-scale production, ensuring good functional group tolerance and high yields .

Chemical Reactions Analysis

Types of Reactions: 6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active site of these enzymes, preventing their activity and thereby modulating the signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Triazolopyridine Carboxylic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Solubility Insights
6-(3-Nitrophenyl)-...-8-carboxylic acid* 3-Nitrophenyl C₁₃H₈N₄O₅ 300.22 Not reported Likely low in water due to nitro group
6-(4-Cyanophenyl)-...-8-carboxylic acid 4-Cyanophenyl C₁₄H₈N₄O₂ 280.24 Not reported Moderate (polar aprotic solvents)
6-(2-Fluorophenyl)-...-8-carboxylic acid 2-Fluorophenyl C₁₃H₈FN₃O₂ 257.22 Not reported Enhanced lipophilicity
2-(2-Hydroxyphenyl)-...-8-carboxylic acid 2-Hydroxyphenyl C₁₃H₉N₃O₃ 255.23 >340 (decomposes) Higher solubility in polar solvents due to -OH
6-Bromo-...-8-carboxylic acid Bromo C₇H₄BrN₃O₂ 242.03 Not reported Reactive for cross-coupling

*Calculated properties based on analogs.

Key Observations:

  • The nitro group’s strong EWG effect may reduce aqueous solubility compared to hydroxyl-substituted analogs .
  • Hydrogen Bonding: The 2-hydroxyphenyl analog () exhibits hydrogen-bonding capability, which improves solubility in polar solvents like DMSO or ethanol, unlike the nitro or cyano derivatives .
  • Reactivity: Bromo-substituted derivatives () are valuable intermediates for Suzuki-Miyaura cross-coupling reactions, whereas nitro groups may participate in reduction or nucleophilic substitution reactions .

Biological Activity

6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound characterized by a unique combination of a triazole ring fused with a pyridine structure, a carboxylic acid group, and a nitrophenyl substituent. This structural diversity suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits notable antimicrobial properties . In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Anti-inflammatory Activity

Research has shown that this compound also possesses anti-inflammatory activity . In animal models, it has been observed to reduce inflammation markers significantly. The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Anticancer Potential

A significant area of research focuses on the anticancer potential of this compound. Studies indicate that it may selectively inhibit cancer cell proliferation. For instance, in assays involving various cancer cell lines (e.g., breast cancer and leukemia), the compound demonstrated cytotoxic effects with IC50 values in the low micromolar range.

The biological activities are thought to stem from the compound's ability to interact with specific biological targets:

  • Kinase Inhibition : Similar compounds have shown promise as kinase inhibitors. For example, related triazolo-pyridine derivatives have demonstrated selective inhibition of TGF-β receptor kinases (ALK5), which could be relevant for cancer therapy .
  • Reactive Oxygen Species (ROS) Modulation : The nitrophenyl group may influence oxidative stress pathways, contributing to its anticancer and anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The unique structural features of this compound enhance its biological activity compared to similar compounds lacking these functionalities. A comparative analysis is presented in the table below:

Compound NameStructural FeaturesBiological Activity
This compoundTriazole ring with nitrophenyl groupAntimicrobial, Anti-inflammatory, Anticancer
5-(4-Nitrophenyl)-[1,2,4]triazoleTriazole ring with nitrophenyl groupAntimicrobial
7-Amino-[1,2,4]triazolo[1,5-a]pyridineAmino group substitutionAnticancer
3-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridineChlorophenyl substitutionAnti-inflammatory

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In vitro Cytotoxicity Study : A study assessed the cytotoxic effects on human cancer cell lines using MTT assays. Results indicated that concentrations above 10 µM significantly reduced cell viability.
  • In vivo Anti-inflammatory Study : An animal model was used to evaluate the anti-inflammatory effects by administering the compound post-induction of inflammation via carrageenan injection. Results showed a marked reduction in paw edema compared to control groups.

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